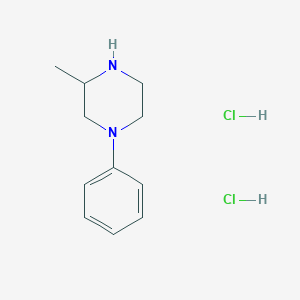
3-Methyl-1-phenylpiperazine dihydrochloride
Vue d'ensemble
Description
3-Methyl-1-phenylpiperazine dihydrochloride (MPP+) is a chemical compound that has been studied for its scientific applications in laboratory experiments. It is an analog of the neurotransmitter dopamine and has been used to study the biochemical and physiological effects of dopamine on cells. In
Applications De Recherche Scientifique
MPP+ has been used in scientific research to study the biochemical and physiological effects of dopamine on cells. It has been used to study the role of dopamine in the regulation of cell proliferation and differentiation, as well as in the regulation of neurotransmitter release. Additionally, it has been used to study the role of dopamine in the regulation of behavior, learning, and memory.
Mécanisme D'action
MPP+ acts as an agonist of the dopamine receptor, binding to the receptor and activating it. This activation leads to the release of intracellular messengers, such as cyclic AMP and inositol triphosphate, which in turn lead to the activation of various intracellular pathways.
Effets Biochimiques Et Physiologiques
MPP+ has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to increase the level of cyclic AMP, which leads to the activation of various intracellular pathways. Additionally, it has been shown to increase the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which can lead to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPP+ in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not completely understood, and it has been shown to have some toxic effects at high concentrations.
Orientations Futures
There are several potential future directions for the use of MPP+ in scientific research. One potential direction is to further study its mechanism of action in order to better understand its effects. Additionally, further research could be done to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders. Additionally, further research could be done to explore its potential applications in the field of drug development, such as the development of new drugs to target the dopamine receptor. Finally, further research could be done to explore its potential applications in the field of gene expression, such as its use as a tool to study gene regulation.
Propriétés
IUPAC Name |
3-methyl-1-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGAXNLMBPXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylpiperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



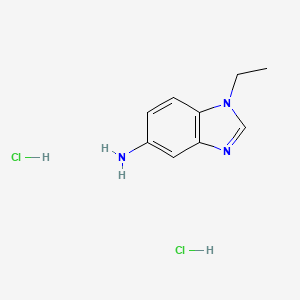
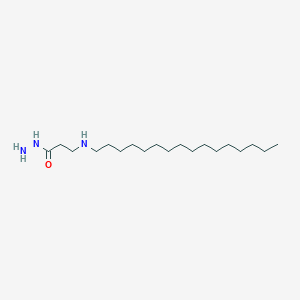
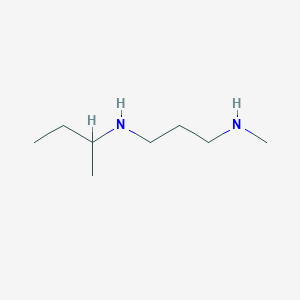
![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine](/img/structure/B1389069.png)
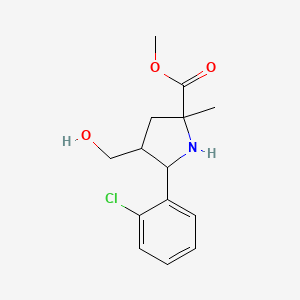
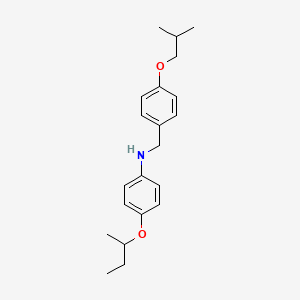
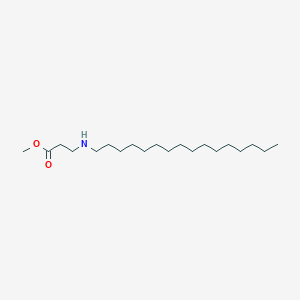
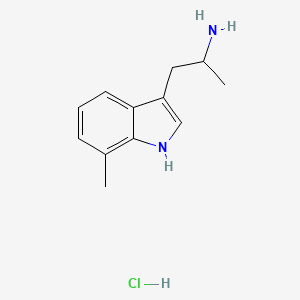
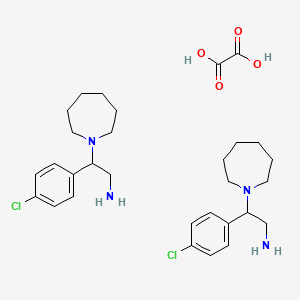

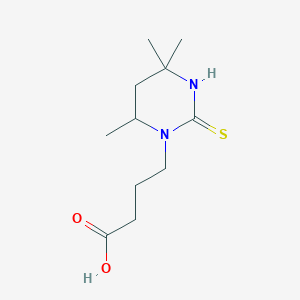
![3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389085.png)
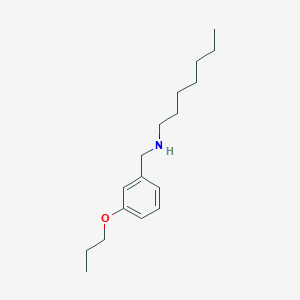
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B1389089.png)